1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by a pyridine ring with a carboxamide group at the 3-position, a phenyl group at the nitrogen atom, and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form an intermediate, which is then reacted with active methylene nitriles to yield the desired compound . Another method involves the condensation of acetoacetanilide with methyl cyanoacetate in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been employed to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and dyes.
Medicine: It is being explored for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of specific kinases and proteases, which are involved in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile: This compound has similar structural features but differs in its functional groups.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Another related compound with a carboxylic acid group instead of a carboxamide.
Uniqueness
1-Methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
81685-52-1 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-methyl-2-oxo-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-15-9-5-8-11(13(15)17)12(16)14-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,16) |
InChI Key |
HWODPCQTFTWIOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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